3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE

Vue d'ensemble

Description

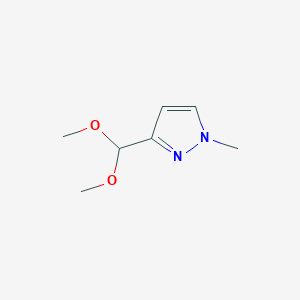

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE is a chemical compound with the molecular formula C7H12N2O2. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The compound is characterized by a pyrazole ring substituted with a dimethoxymethyl group and a methyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE typically involves the reaction of 1-methylpyrazole with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce various substituted pyrazoles .

Applications De Recherche Scientifique

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: The compound is used in the development of agrochemicals and materials science

Mécanisme D'action

The mechanism of action of 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Dimethoxymethyl-2-methylpyrazole

- 3-Dimethoxymethyl-4-methylpyrazole

- 3-Dimethoxymethyl-5-methylpyrazole

Uniqueness

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Activité Biologique

3-(Dimethoxymethyl)-1-methyl-1H-pyrazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various studies and findings.

- Molecular Formula : C6H10N2O2

- Molecular Weight : 142.16 g/mol

- CAS Number : 2782146

Biological Activities

Research indicates that this compound exhibits several biological activities, which include:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown significant antimicrobial effects against various bacterial and fungal strains. Studies have reported inhibition rates comparable to standard antibiotics .

- Anticancer Properties : Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines in vitro .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Microtubule Destabilization : Similar pyrazole derivatives have been identified as microtubule-destabilizing agents, which can lead to apoptosis in cancer cells by disrupting mitotic spindle formation .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as monoamine oxidase B (MAO-B) and cyclooxygenase (COX) enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 20 | |

| Anticancer | MDA-MB-231 | 15 | |

| Anticancer | HepG2 | 25 | |

| Anti-inflammatory | In vitro cytokine assay | N/A |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cells, where it induced apoptosis and cell cycle arrest at G2/M phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves alkylation of pyrazole precursors. For example, N-methylation of pyrazole derivatives using methylating agents like iodomethane or dimethyl sulfate in polar aprotic solvents (e.g., DMF) under reflux conditions (60–80°C). Yield optimization can be achieved by:

- Adjusting stoichiometry (e.g., excess methylating agent) .

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) .

Key characterization tools include <sup>1</sup>H/<sup>13</sup>C NMR for verifying substitution patterns and ESI-MS for molecular weight confirmation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm<sup>−1</sup> for dimethoxymethyl) .

- NMR : <sup>1</sup>H NMR detects methyl groups (δ 1.2–1.5 ppm for CH3) and pyrazole ring protons (δ 6.5–8.0 ppm). <sup>13</sup>C NMR confirms methoxy carbons (δ 50–60 ppm) .

- HPLC/GC : Monitors purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- TLC : Tracks reaction progress (silica gel plates, UV visualization) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, where pyrazole derivatives show affinity .

- Docking Workflow :

Prepare ligand (compound) and receptor (target protein, e.g., PDB: 1KMS) using AutoDock Tools.

Define binding pockets (e.g., DHFR active site) and run simulations (AutoDock Vina).

Analyze interactions (hydrogen bonds, hydrophobic contacts) and docking scores (ΔG ≤ −7 kcal/mol indicates strong binding) .

- Validation : Compare docking predictions with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for pyrazole derivatives?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust parameters in docking software (e.g., solvation effects in AutoDock) to better match physiological conditions .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding affinity, guided by SAR studies .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics or X-ray crystallography for co-crystal structures .

Q. How does the dimethoxymethyl substituent influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Lipophilicity : The dimethoxymethyl group increases logP (measured via shake-flask method), enhancing membrane permeability .

- Metabolic Stability : Assess using liver microsome assays; methoxy groups may reduce oxidative metabolism .

- Bioactivity : Compare IC50 values of dimethoxymethyl derivatives vs. analogs with -CH3 or -CF3 substituents in enzyme inhibition assays .

Propriétés

IUPAC Name |

3-(dimethoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKHJTGWURATBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371193 | |

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287917-82-2 | |

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.